An In-depth Technical Guide to 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: A Key Synthetic Intermediate
An In-depth Technical Guide to 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: A Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS No. 55326-07-3), a key heterocyclic building block in synthetic and medicinal chemistry. While direct biological activity of this compound is not extensively documented, its utility as a precursor for various fused pyrimidine derivatives with significant therapeutic potential is well-established. This guide will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its pivotal role in the generation of novel bioactive molecules. The causality behind its synthetic utility and the pathways to more complex, biologically active compounds will be explored.
Chemical Identity and Properties
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3,6-trimethyl-5-nitrouracil, is a derivative of the pyrimidine core, a fundamental scaffold in numerous biologically active compounds. The introduction of a nitro group at the C5 position significantly influences its reactivity, making it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
| Property | Value | Source |
| CAS Number | 55326-07-3 | [1][2] |
| Molecular Formula | C₇H₉N₃O₄ | [3] |
| Molecular Weight | 199.16 g/mol | [3] |
| Appearance | Yellow solid | [4] |
| Boiling Point | 273.2°C at 760 mmHg | [1] |
| Density | 1.43 g/cm³ | [1] |
| Flash Point | 119°C | [1] |
Synthesis of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
The synthesis of the title compound is typically achieved through the nitration of its precursor, 1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione. This electrophilic aromatic substitution reaction is a standard method for introducing a nitro group onto an activated pyrimidine ring.
Experimental Protocol: Nitration of 1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione
This protocol is adapted from a patented procedure for the synthesis of 1,3,6-trimethyl-5-nitrouracil.[4]
Materials:
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1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione
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Concentrated Sulfuric Acid (H₂SO₄)
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Fuming Nitric Acid (HNO₃)
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Ethyl Acetate
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Water
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Brine (saturated NaCl solution)
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Sodium Sulfate (Na₂SO₄), anhydrous
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Ice bath
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
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Column chromatography setup (e.g., silica gel)
Procedure:
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Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer, a mixture of concentrated sulfuric acid (7.0 mL) and fuming nitric acid (7.0 mL) is prepared. This mixture should be cooled to 0-5°C in an ice bath. The exothermic nature of this mixing requires slow and careful addition.
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Addition of the Starting Material: To the cooled nitrating mixture, 1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione (3.5 g, 22.702 mmol) is gradually added. The temperature of the reaction mixture should be maintained at 0-5°C throughout the addition to control the reaction rate and prevent side reactions.
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Reaction: The reaction mixture is stirred for 2 hours at 0-5°C.
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Work-up: After 2 hours, the reaction mixture is partitioned between ethyl acetate (200 mL) and water (100 mL) in a separatory funnel. The organic layer is collected.
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Washing: The organic layer is washed twice with brine (50 mL each time) to remove any residual acid.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by column chromatography to yield the final product as a yellow solid (1.30 g).[4]
Causality of Experimental Choices:
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Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (0-5°C) is crucial to prevent over-nitration and decomposition of the starting material and product.
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Acidic Medium: The mixture of concentrated sulfuric and nitric acids generates the nitronium ion (NO₂⁺), the active electrophile required for the substitution reaction.
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Aqueous Work-up and Brine Wash: These steps are essential to quench the reaction and remove the strong acids from the organic phase.
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Column Chromatography: This purification technique is necessary to separate the desired product from any unreacted starting material and potential byproducts.
Caption: Synthesis workflow for 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.
Role in Drug Discovery and Development
The primary significance of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in drug discovery lies in its role as a versatile synthetic intermediate. The electron-withdrawing nitro group at the C5 position activates the pyrimidine ring for various nucleophilic substitution and condensation reactions, enabling the construction of more complex heterocyclic systems.
Precursor to Fused Pyrimidine-dione Derivatives as TRPA1 Modulators
A notable application of 1,3,6-trimethyl-5-nitrouracil is in the synthesis of fused pyrimidine-dione derivatives that exhibit activity as Transient Receptor Potential Ankyrin 1 (TRPA1) modulators.[4] TRPA1 is an ion channel involved in pain, inflammation, and respiratory conditions, making it an attractive target for drug development. The synthesis of these modulators often involves further chemical transformations of the nitro-substituted pyrimidine ring.
Synthesis of Pyrazolo[4,3-d]pyrimidine N-oxides
Research has also demonstrated the use of 1,3,6-trimethyl-5-nitrouracil in the synthesis of pyrazolo[4,3-d]pyrimidine N-oxides.[5] These fused heterocyclic systems are of interest in medicinal chemistry due to their structural similarity to purines, which are fundamental components of nucleic acids and various coenzymes.
Caption: Synthetic utility of the title compound in generating bioactive molecules.
Safety and Handling
While a comprehensive, publicly available Safety Data Sheet (SDS) for 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is not readily found, general precautions for handling nitro-aromatic compounds should be followed. These include:
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Working in a well-ventilated fume hood.
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Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoiding inhalation of dust and contact with skin and eyes.
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Storing in a cool, dry place away from incompatible materials.
Given its use in the synthesis of biologically active compounds, it should be handled with care, assuming potential biological activity until proven otherwise.
Conclusion
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a valuable synthetic intermediate for researchers in medicinal chemistry and drug development. Its straightforward synthesis and the reactivity imparted by the nitro group make it a key starting material for the construction of diverse and complex heterocyclic scaffolds. While the direct biological profile of this compound is not the primary focus of current research, its role as a precursor to potent modulators of therapeutic targets like TRPA1 underscores its importance in the drug discovery pipeline. Future research may further expand the utility of this versatile building block in the synthesis of novel bioactive molecules.
References
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Angene Chemical. (2025, June 8). Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). US9000159B2 - Fused pyrimidine-dione derivatives as TRPA1 modulators.
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Chemsrc. (2025, October 18). CAS#:55326-07-3 | 1,3,6-trimethyl-5-nitropyrimidine-2,4-dione. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Pyrimidine derivatives and related compounds. Part 41. Reactions of 1,3,6-trimethyl-5-nitrouracil and its 6-bromomethyl analogue with amines and hydrazines. Synthesis of pyrazolo[4,3-d]pyrimidine N-oxides and their ring expansion to pyrimido[5,4-d]pyrimidines. Retrieved from [Link]
-
Crozet, M. D. (n.d.). SYNTHESIS OF FUNCTIONALIZED 5-NITROURACIL DERIVATIVES INVOLVING ELECTRON TRANSFER COUPLING REACTIONS. Retrieved from [Link]
Sources
- 1. CAS#:55326-07-3 | 1,3,6-trimethyl-5-nitropyrimidine-2,4-dione | Chemsrc [chemsrc.com]
- 2. arctomsci.com [arctomsci.com]
- 3. Compound 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione - Chemdiv [chemdiv.com]
- 4. US9000159B2 - Fused pyrimidine-dione derivatives as TRPA1 modulators - Google Patents [patents.google.com]
- 5. Pyrimidine derivatives and related compounds. Part 41. Reactions of 1,3,6-trimethyl-5-nitrouracil and its 6-bromomethyl analogue with amines and hydrazines. Synthesis of pyrazolo[4,3-d]pyrimidine N-oxides and their ring expansion to pyrimido[5,4-d]pyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
